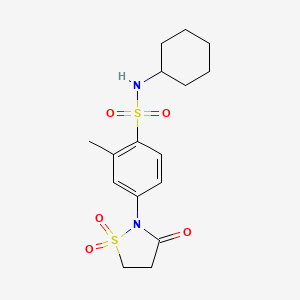
N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a complex organic compound with a molecular formula of C15H20N2O5S2 . This compound is characterized by its unique structure, which includes a cyclohexyl group, a sulfonamide group, and an isothiazolidinone ring. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide involves multiple steps. The general synthetic route includes the following steps:
Formation of the isothiazolidinone ring: This step involves the reaction of a suitable precursor with sulfur and nitrogen sources under controlled conditions to form the isothiazolidinone ring.
Introduction of the cyclohexyl group: The cyclohexyl group is introduced through a substitution reaction, where a cyclohexylamine reacts with the intermediate compound.
Sulfonation: The final step involves the sulfonation of the intermediate compound to introduce the sulfonamide group.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
化学反应分析
N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexyl or methyl groups, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
相似化合物的比较
N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide can be compared with other similar compounds, such as:
N-cyclohexyl-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide: This compound has a similar structure but with a different substitution pattern on the isothiazolidinone ring.
N-cyclohexyl-4-(1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)benzenesulfonamide: This compound lacks the methyl group present in the original compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the cyclohexyl and sulfonamide groups, which contribute to its distinctive chemical and biological properties.
生物活性
N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a compound that has garnered interest due to its potential biological activities. This article examines the biological effects of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure can be broken down as follows:
- Chemical Formula : C₁₅H₁₉N₃O₃S
- Molecular Weight : 337.39 g/mol
- Key Functional Groups : Sulfonamide group, thiazolidinone ring, and cyclohexyl moiety.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Tyrosinase Inhibition : Similar compounds have been shown to inhibit tyrosinase activity, which is crucial in melanin production. This inhibition can lead to potential applications in skin whitening and treatment of hyperpigmentation disorders .
- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress. This activity is significant in preventing cellular damage and could have implications for age-related diseases .
- Cardiovascular Effects : Sulfonamide derivatives have been studied for their effects on cardiovascular health. For instance, some compounds have been shown to influence perfusion pressure and coronary resistance in isolated rat heart models . This suggests a potential for therapeutic applications in cardiovascular diseases.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Tyrosinase Inhibition Study :
- Antioxidant Activity Assessment :
- Cardiovascular Effects Evaluation :
属性
IUPAC Name |
N-cyclohexyl-2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S2/c1-12-11-14(18-16(19)9-10-24(18,20)21)7-8-15(12)25(22,23)17-13-5-3-2-4-6-13/h7-8,11,13,17H,2-6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJGMZOAKUOKNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














